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Compound of Interest

Compound Name:
Methyl 3-amino-4-piperidin-1-

ylbenzoate

Cat. No.: B177335 Get Quote

IUPAC Name: methyl 3-amino-4-(piperidin-1-yl)benzoate CAS Number: 696616-81-6 Molecular

Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.30 g/mol

This technical guide provides a comprehensive overview of Methyl 3-amino-4-(piperidin-1-

yl)benzoate, a compound of interest for researchers, scientists, and drug development

professionals. Due to the limited publicly available data specifically for this molecule, this guide

synthesizes information from closely related analogues and established chemical principles to

provide a predictive framework for its properties, synthesis, and potential biological

significance.

Physicochemical Properties
Quantitative data for Methyl 3-amino-4-(piperidin-1-yl)benzoate is not readily available in the

surveyed literature. However, based on its structural similarity to compounds like Methyl 3-

amino-4-methylbenzoate, we can extrapolate the expected physicochemical properties.
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Property Predicted Value/Range Notes

Melting Point (°C) 110 - 125

Based on the melting point of

Methyl 3-amino-4-

methylbenzoate (114-117 °C).

The piperidine group may

slightly alter this.

Boiling Point (°C) > 300

Estimated based on the high

boiling points of similar

aromatic esters.

Solubility

Soluble in organic solvents like

methanol, ethanol, and

dichloromethane. Sparingly

soluble in water.

The aromatic ring and ester

group contribute to organic

solvent solubility, while the

amino and piperidine groups

may impart slight aqueous

solubility.

pKa 4-5 (amino group)

The anilinic amino group is

expected to have a pKa in this

range.

Synthesis
A definitive, published experimental protocol for the synthesis of Methyl 3-amino-4-(piperidin-1-

yl)benzoate is not currently available. However, a plausible and efficient synthetic route can be

designed based on well-established organic chemistry reactions, particularly nucleophilic

aromatic substitution and nitro group reduction, which are commonly used for preparing similar

compounds.

A proposed synthetic pathway starts from commercially available Methyl 4-fluoro-3-

nitrobenzoate.

Proposed Synthetic Pathway
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Methyl 4-fluoro-3-nitrobenzoate

Methyl 3-nitro-4-(piperidin-1-yl)benzoate

Nucleophilic Aromatic Substitution
(e.g., K2CO3, DMF, heat)

Piperidine

Methyl 3-amino-4-(piperidin-1-yl)benzoate

Nitro Group Reduction
(e.g., H2, Pd/C or SnCl2, HCl)

Click to download full resolution via product page

Caption: Proposed synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Nucleophilic Aromatic

Substitution)

To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0

eq).

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice-water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Methyl 3-nitro-4-

(piperidin-1-yl)benzoate.

Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate (Nitro Group Reduction)

Dissolve Methyl 3-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in methanol or ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Subject the mixture to hydrogenation (H₂) in a Parr apparatus at 40-50 psi.

Stir the reaction at room temperature for 12-16 hours until the starting material is consumed

(monitored by TLC).

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with the solvent.

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-

(piperidin-1-yl)benzoate.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological

activity or the signaling pathways associated with Methyl 3-amino-4-(piperidin-1-yl)benzoate.

However, the structural motifs present in the molecule, namely the 3-amino-4-substituted

benzoate core, are found in various biologically active compounds. For instance, derivatives of

4-aminobenzoic acid are known to be inhibitors of dihydropteroate synthase in microorganisms.

Furthermore, piperidine-containing compounds often exhibit a wide range of pharmacological

activities, including but not limited to, effects on the central nervous system and as enzyme

inhibitors.

Given the lack of direct data, any potential biological activity of Methyl 3-amino-4-(piperidin-1-

yl)benzoate would need to be determined through experimental screening and bioassays.

Hypothetical Workflow for Biological Activity Screening
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Caption: A general workflow for assessing the biological activity of a novel compound.

Conclusion
Methyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical entity with potential for further

investigation in medicinal chemistry and drug discovery. While specific data on its properties

and biological functions are scarce, this guide provides a robust, albeit predictive, framework

based on the chemistry of analogous compounds. The proposed synthetic route offers a clear

and feasible path for its preparation, which is the first critical step in enabling detailed biological

evaluation. Future research, including its synthesis, characterization, and comprehensive

biological screening, is necessary to fully elucidate the potential of this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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